
Voriconazole
Overview
Description
Voriconazole is a triazole antifungal medication used to treat serious fungal infections. It is particularly effective against invasive fungal infections such as invasive aspergillosis and candidiasis. This compound was approved by the United States Food and Drug Administration in 2002 and is marketed under the brand name Vfend .
Preparation Methods
Synthetic Routes and Reaction Conditions: Voriconazole is synthesized through a multi-step process that involves the formation of a triazole ring and the introduction of fluorine atoms. The key steps include:
Formation of the triazole ring: This is achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde.
Introduction of fluorine atoms: Fluorination is carried out using fluorinating agents such as diethylaminosulfur trifluoride.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Voriconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide, which has minimal antifungal activity.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
This compound N-oxide: Formed through oxidation.
Substituted derivatives: Formed through substitution reactions
Scientific Research Applications
Treatment of Invasive Fungal Infections
Voriconazole is primarily used for treating invasive aspergillosis, a severe infection that poses a high mortality risk in immunocompromised patients. Clinical studies have shown that this compound is significantly more effective than traditional therapies, such as amphotericin B, particularly in patients with acute invasive aspergillosis. For instance, in a multicenter study, a good response rate was observed in 48% of patients treated with this compound, highlighting its efficacy in this context .
Efficacy Against Specific Pathogens
This compound has been shown to be effective against a range of fungal pathogens:
- Candida species: It is active against all Candida species, including those resistant to fluconazole .
- Aspergillus species: this compound exhibits excellent activity against Aspergillus fumigatus and other molds .
- Cryptococcus neoformans: It is also effective against this yeast, which can cause severe infections in immunocompromised individuals .
Therapeutic Drug Monitoring (TDM)
Due to this compound's variable pharmacokinetics and potential for drug interactions, therapeutic drug monitoring is crucial. Studies indicate that maintaining plasma concentrations within the therapeutic range (1-5.5 µg/mL) significantly improves treatment outcomes. For example, patients with trough concentrations below 1 µg/mL had a lack of response in 46% of cases compared to only 12% when levels were above this threshold .
Case Studies and Observations
Several case studies have documented the clinical applications and challenges associated with this compound therapy:
- This compound-Induced Toxicity: Reports have indicated adverse effects such as visual disturbances and liver enzyme elevations. In one study involving solid organ transplant patients, two cases of this compound-induced periostitis were documented, emphasizing the need for careful monitoring during long-term therapy .
- Drug Interactions: this compound's metabolism can be affected by co-administered medications like proton pump inhibitors (PPIs), which may increase its plasma levels and enhance efficacy but also raise the risk of toxicity .
Summary of Clinical Efficacy
The following table summarizes key findings from clinical studies on this compound:
Mechanism of Action
Voriconazole exerts its antifungal effects by inhibiting the enzyme 14-alpha-sterol demethylase, which is involved in the synthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the formation of the fungal cell membrane, leading to cell death. This mechanism is similar to other azole antifungals but this compound has a broader spectrum of activity and higher potency .
Comparison with Similar Compounds
- Fluconazole
- Itraconazole
- Posaconazole
- Ravuconazole
Voriconazole’s unique properties, such as its broad spectrum of activity and high potency, make it a valuable antifungal agent in both clinical and research settings.
Biological Activity
Voriconazole is a triazole antifungal agent that has gained prominence in the treatment of various fungal infections, particularly those caused by Aspergillus species and other opportunistic pathogens. This article delves into the biological activity of this compound, examining its pharmacological mechanisms, clinical efficacy, and case studies that highlight its therapeutic applications.
This compound exerts its antifungal effects primarily through the inhibition of fungal cytochrome P450-dependent 14-alpha-lanosterol demethylation. This process is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, this compound leads to the accumulation of toxic sterols and a reduction in ergosterol levels, resulting in compromised cell membrane integrity and ultimately cell death .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its extensive oral bioavailability (over 95%) and saturable metabolism, which can lead to nonlinear pharmacokinetics. The drug reaches peak plasma concentrations within 1-2 hours post-administration. Its volume of distribution is approximately 4.6 L/kg, indicating significant tissue penetration . Notably, this compound is metabolized primarily by the liver enzyme CYP2C19, with genetic polymorphisms affecting metabolism rates among different populations .
Efficacy in Clinical Studies
This compound has demonstrated significant efficacy in treating invasive aspergillosis compared to traditional therapies like amphotericin B. In a clinical study involving 277 patients with invasive aspergillosis, this compound achieved a satisfactory global response rate of 53%, compared to 32% for amphotericin B (p<0.0001). Additionally, survival rates at Day 84 were higher for patients receiving this compound (71%) versus those on amphotericin B (58%) .
Table 1: Efficacy Comparison between this compound and Amphotericin B
Treatment | Satisfactory Global Response (%) | Survival Rate at Day 84 (%) |
---|---|---|
This compound | 53 | 71 |
Amphotericin B | 32 | 58 |
Case Studies
Several case studies illustrate the clinical application and effectiveness of this compound:
- Case Study 1 : A retrospective analysis of a patient with recurrent mucocutaneous Candida infections revealed that after switching from fluconazole to this compound, there was a marked improvement in symptoms and overall health status .
- Case Study 2 : In patients with acute leukemia suffering from Aspergillus meningitis, cerebrospinal fluid concentrations of this compound were found to be between 42% to 67% of plasma concentrations, suggesting effective penetration into the central nervous system .
Cytotoxicity Studies
Research investigating the cytotoxic effects of this compound on mammalian cells has shown that it exhibits varying degrees of cytotoxicity depending on concentration. For instance, exposure to concentrations ranging from 0.7 µM to 35.8 µM resulted in an average cell viability decrease from approximately 85% to 74%, indicating that while this compound is effective against fungi, it may also affect mammalian cells at higher concentrations .
Table 2: Cytotoxicity of this compound on SIRC Cells
This compound Concentration (µM) | Average Cell Viability (%) |
---|---|
0.7 | 85.35 |
3.6 | ~80 |
14.3 | ~75 |
35.8 | 74.33 |
Q & A
Basic Research Questions
Q. What methodologies are recommended for validating analytical techniques in voriconazole research?
- Methodological Answer : High-performance liquid chromatography (HPLC) remains the gold standard for this compound quantification. Key validation parameters include specificity, linearity (calibration range: 0.1–40.0 mg/L), precision (CV < 15%), and stability under varying storage conditions. Experimental designs should follow ICH guidelines, incorporating forced degradation studies to assess stability-indicating properties .
Q. How should therapeutic drug monitoring (TDM) protocols be designed in this compound clinical trials?
- Methodological Answer : TDM protocols must account for non-linear pharmacokinetics and inter-patient variability. Collect trough concentrations at steady state (after 5 days of dosing) using validated assays. Use multivariable regression models to adjust for covariates like liver function, CYP2C19 genotype, and concomitant medications. Exclude early samples (<5 days) to avoid non-steady-state artifacts .
Q. What foundational pharmacokinetic principles guide this compound dosing in special populations?
- Methodological Answer : this compound clearance is influenced by body weight (allometric scaling), CYP2C19 phenotype (poor vs. extensive metabolizers), and drug interactions (e.g., proton pump inhibitors). Use a one-compartment model with Michaelis-Menten elimination for pediatric populations, noting 30% higher clearance in children compared to adults .
Advanced Research Questions
Q. How can population pharmacokinetic models optimize covariate integration for this compound?
- Methodological Answer : Employ nonlinear mixed-effects modeling (NONMEM/Monolix) to identify covariates. Prioritize genetic (CYP2C19*2/*3 alleles), clinical (SOFA score, hepatic function), and demographic (body weight) factors. Validate models using advanced internal (bootstrap, visual predictive checks) and external evaluation methods. Unexplained variability remains high (~25%), necessitating testing of novel covariates like inflammation biomarkers .
Q. What experimental designs ensure stability in extemporaneous this compound formulations?
- Methodological Answer : Conduct accelerated stability studies under controlled temperatures (4°C, 25°C, 40°C) and humidity (60% RH). Use HPLC to measure concentration recovery (>95% acceptable) and variability (CV < 5%). Test homogeneity by sampling multiple suspension layers. Stability-indicating methods must resolve this compound from degradation products (e.g., oxidative byproducts) .
Q. How should researchers resolve contradictions in covariate impact across pharmacokinetic studies?
- Methodological Answer : Perform meta-analyses of population PK studies (e.g., 16 models from 2007–2018). Use forest plots to compare covariate effect sizes (e.g., CYP2C19 genotype accounts for 15–40% variability). Address discrepancies via sensitivity analyses, stratifying by patient age, disease severity, or drug formulation. Prioritize studies with external validation .
Q. What statistical approaches address high variability in this compound TDM data?
- Methodological Answer : Apply Bayesian forecasting to individualize dosing, incorporating prior PK data and real-time TDM results. Use Akaike Information Criterion (AIC) to compare linear vs. non-linear mixed-effects models. For skewed data, implement log-transformation or robust regression techniques. Handle missing data via multiple imputation if missing-at-random assumptions hold .
Q. How can PK/PD integration improve dosing against azole-resistant fungal strains?
- Methodological Answer : Establish PK/PD targets (AUC/MIC > 25 for Aspergillus). Use Monte Carlo simulations to calculate target attainment rates across MIC distributions (e.g., 0.12–2 mg/L for Candida). Incorporate mutant prevention concentration (MPC) data to suppress resistance. Adjust regimens iteratively based on species-specific epidemiological cutoff values (ECVs) .
Q. What strategies manage drug-drug interaction complexities in this compound research?
- Methodological Answer : Design drug interaction studies using a crossover design with CYP450 inhibitors/inducers (e.g., rifampin, fluconazole). Quantify interaction magnitude via ratio-of-geometric-means for AUC. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro CYP2C19 inhibition data to clinical scenarios .
Q. How to evaluate CYP2C19-guided dosing in diverse populations?
- Methodological Answer : Conduct pragmatic RCTs comparing genotype-guided dosing (e.g., 50% dose reduction for poor metabolizers) vs. standard care. Primary endpoints include trough concentration within 1–5.5 mg/L and adverse event rates. Use cost-effectiveness analysis from a healthcare system perspective, incorporating genotyping costs and hospitalization savings .
Q. Key Methodological Recommendations
- Use external model evaluation to validate population PK models, as only 1/16 studies employed this .
- Prioritize CYP2C19 genotyping in RCTs to reduce hepatotoxicity risk (OR = 3.2, 95% CI: 1.8–5.6) .
- Integrate inflammation biomarkers (e.g., C-reactive protein) into PK models to explain residual variability .
Properties
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-MGPLVRAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046485, DTXSID201019420 | |
Record name | Voriconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |
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Record name | (+/-)-Voriconazole | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Voriconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Low, 9.78e-02 g/L | |
Record name | Voriconazole | |
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Record name | Voriconazole | |
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Mechanism of Action |
Voriconazole is used to treat fungal infections caused by a variety of organisms but including _Aspergillus spp._ and _Candida spp_. Voriconazole is a triazole antifungal exhibiting fungistatic activity against fungal pathogens. Like other triazoles, voriconazole binds to 14-alpha sterol demethylase, also known as CYP51, and inhibits the demethylation of lanosterol as part of the ergosterol synthesis pathway in yeast and other fungi. The lack of sufficient ergosterol disrupts fungal cell membrane function and limits fungal cell growth. With fungal growth limited, the host's immune system is able to clear the invading organism. | |
Record name | Voriconazole | |
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CAS No. |
188416-29-7, 137234-62-9 | |
Record name | (±)-Voriconazole | |
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Record name | Voriconazole | |
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Record name | Voriconazole [USAN:INN:BAN] | |
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Record name | Voriconazole | |
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Record name | Voriconazole | |
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Record name | Voriconazole | |
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Record name | (+/-)-Voriconazole | |
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Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |
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Record name | VORICONAZOLE | |
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Record name | Voriconazole | |
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Melting Point |
127 - 130 °C | |
Record name | Voriconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00582 | |
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Record name | Voriconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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